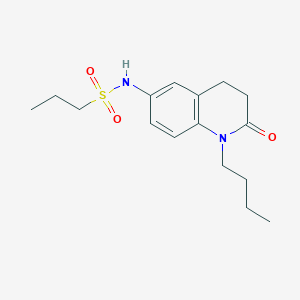![molecular formula C23H23N7O2 B2887825 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920184-38-9](/img/structure/B2887825.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a triazolo[4,5-d]pyrimidine core are often used in medicinal chemistry due to their diverse pharmacological activities . They have been found to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds often involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This results in a hybrid nucleus that has wide applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of these compounds often allows them to make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds, making them a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve intramolecular cyclization . For example, one synthesis method involves the cyclization of a triazole-thiol compound in DMF at 100 °C in the presence of catalytic amounts of a 40% aqueous solution of KOH .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : Compounds synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, including derivatives of triazole and oxadiazol, have been shown to possess good to moderate antimicrobial activities against test microorganisms. This indicates the potential of structurally related compounds for the development of new antimicrobial agents (Bektaş et al., 2007).
Antagonist Activities and Receptor Binding
- 5-HT2 Antagonist Activity : Derivatives featuring bicyclic triazol and triazine moieties with specific piperazine groups have been prepared and evaluated for their antagonist activity against 5-HT2 receptors, displaying significant potency. This illustrates the chemical's potential in contributing to the development of treatments for disorders associated with 5-HT2 receptors (Watanabe et al., 1992).
Synthesis of Novel Compounds
- Novel Compound Synthesis : Research into the synthesis of new compounds, such as pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, demonstrates the versatile applications of these chemical structures in creating potentially therapeutically valuable entities (Abdelhamid et al., 2012).
Diagnostic and Therapeutic Research Applications
- PET Tracer for Imaging Cerebral Receptors : The development of PET tracers, such as Preladenant, for mapping cerebral adenosine A2A receptors underscores the application of these compounds in diagnostic imaging, facilitating research into neurological conditions and potential therapeutic interventions (Zhou et al., 2014).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to bind in the biological system .
Mode of Action
Similar compounds have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in gastric cancer cell lines . They can also increase cellular ROS content, suppress EGFR expression, and induce apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to cell proliferation, cell cycle regulation, and apoptosis .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion properties, which impact its bioavailability.
Result of Action
Similar compounds have been found to inhibit cell proliferation, induce apoptosis, and suppress egfr expression . They can also affect the cell cycle and EMT progression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-6-8-17(9-7-16)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)18-4-3-5-19(14-18)32-2/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPYSHBAZZWKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2887743.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)
![1-Benzyl-6-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2887747.png)
![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887748.png)


![Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2887753.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2887756.png)
![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)
![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)
![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2887764.png)
![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)